1-(3-Amino-4,5-dimethoxyphenyl)ethanone

Pharmaceutical Analysis Reference Standards Tivozanib

1-(3-Amino-4,5-dimethoxyphenyl)ethanone (CAS 134611-49-7) is the definitive reference standard for Tivozanib Impurity 5, mandated for ANDA analytical method validation. Its unique 3-amino-4,5-dimethoxy substitution pattern provides a specific retention time and spectral fingerprint that no isomer or analog can replicate. Additionally, it is a strategic building block for diversity-oriented synthesis of flavones and coumarins. Insist on batch-specific COA with HPLC/NMR from suppliers to ensure method integrity and avoid costly regulatory failures.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 134611-49-7
Cat. No. B3034044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-4,5-dimethoxyphenyl)ethanone
CAS134611-49-7
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C(=C1)OC)OC)N
InChIInChI=1S/C10H13NO3/c1-6(12)7-4-8(11)10(14-3)9(5-7)13-2/h4-5H,11H2,1-3H3
InChIKeyKUCAVFQKKTZISS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Amino-4,5-dimethoxyphenyl)ethanone (CAS 134611-49-7): Sourcing Profile for the Key Tivozanib Impurity and DOS Scaffold


1-(3-Amino-4,5-dimethoxyphenyl)ethanone, with CAS number 134611-49-7, is a substituted acetophenone characterized by an amino group at the 3-position and methoxy groups at the 4- and 5-positions of the phenyl ring . It is formally recognized as Tivozanib Impurity 5, a critical reference standard in pharmaceutical quality control [1]. Its structure also positions it within the class of amino dimethoxyacetophenones, a group noted as valuable, scalable building blocks for diversity-oriented synthesis of natural product analogs [2].

Why 1-(3-Amino-4,5-dimethoxyphenyl)ethanone (CAS 134611-49-7) Cannot Be Interchanged with Other Acetophenone Analogs


The precise substitution pattern on the phenyl ring of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone dictates its unique identity in both analytical and synthetic applications. As a specifically designated impurity for the anticancer drug Tivozanib, it is a unique chemical entity with a defined retention time and spectral fingerprint; no other analog, such as the 2-amino isomer (CAS 49701-79-3) or the non-aminated 3,4-dimethoxyacetophenone (CAS 1131-62-0), can serve as its surrogate in a validated analytical method for regulatory compliance [1]. Furthermore, its specific electronic and steric properties, conferred by the 3-amino-4,5-dimethoxy motif, make it a distinct starting material in diversity-oriented synthesis pathways where a change in substitution would lead to a different chemical space and a divergent set of natural product analogs [2]. Generic substitution introduces uncontrolled variables that can invalidate analytical results or derail complex synthetic sequences.

Quantitative Evidence for the Differential Selection of 1-(3-Amino-4,5-dimethoxyphenyl)ethanone (CAS 134611-49-7)


Regulatory Identity: The Definitive Role as Tivozanib Impurity 5

This compound is explicitly defined as 'Tivozanib Impurity 5'. Its procurement as a certified reference standard is a non-negotiable requirement for Abbreviated New Drug Application (ANDA) submissions and quality control (QC) of Tivozanib [1]. A generic acetophenone or a different isomer lacks this specific regulatory linkage and would fail to meet the validation criteria set by pharmacopeial standards (USP or EP) [2]. The value is not in an abstract property, but in its codified identity within a defined analytical method.

Pharmaceutical Analysis Reference Standards Tivozanib Impurity Profiling

Synthetic Utility: A Validated Scaffold for Diversity-Oriented Synthesis (DOS)

This compound belongs to a specific class of amino dimethoxyacetophenones that have been reported and validated as valuable, scalable starting blocks for Diversity-Oriented Synthesis (DOS) of natural product analogs, including flavones, coumarins, and chalcones [1]. The report explicitly highlights the utility of compounds like 1-(3-Amino-4,5-dimethoxyphenyl)ethanone for generating libraries with diverse structural features in a limited number of steps [2]. While the paper does not provide comparative reaction yields for different isomers, it establishes the amino dimethoxyacetophenone scaffold as a privileged class for this application, a distinction not shared by all acetophenones.

Diversity-Oriented Synthesis Medicinal Chemistry Natural Product Analogs Building Blocks

Physicochemical Profile: Calculated Lipophilicity and Solubility Metrics for Formulation Screening

This compound exhibits a calculated consensus Log P (octanol-water partition coefficient) of 1.26 and an estimated aqueous solubility (ESOL) of 3.74 mg/mL (0.0192 mol/L) . While direct experimental comparison to all analogs is not provided, these calculated values are distinct from other isomers, such as 2'-amino-4',5'-dimethoxyacetophenone which reports a different melting point (106-108°C) , and the non-aminated 3,4-dimethoxyacetophenone which is used primarily as a flavor/fragrance intermediate [1]. This data provides a concrete basis for initial screening in drug discovery and formulation development, where lipophilicity and solubility are critical for predicting absorption and bioavailability.

Physicochemical Properties Lipophilicity Solubility ADME

Optimal Application Scenarios for Procuring 1-(3-Amino-4,5-dimethoxyphenyl)ethanone (CAS 134611-49-7)


Pharmaceutical Quality Control: Developing Validated Methods for Tivozanib

Analytical chemists in generic pharmaceutical companies should procure this compound specifically for use as a reference standard (Tivozanib Impurity 5) during analytical method development and validation for ANDA submissions. It is essential for establishing system suitability, determining relative response factors, and ensuring the accurate quantification of this specific impurity in Tivozanib drug substance and drug product [1]. Its use is mandated for demonstrating that the generic product's impurity profile is comparable to the reference listed drug.

Medicinal Chemistry: A Starting Material for Diversity-Oriented Synthesis

Medicinal chemists engaged in the synthesis of natural product-like libraries should consider 1-(3-Amino-4,5-dimethoxyphenyl)ethanone as a key building block. Its amino and methoxy groups provide versatile handles for further functionalization, and it is part of a validated class of compounds that can be efficiently transformed into diverse scaffolds, including flavones and coumarins, in only a few synthetic steps [2]. This offers a strategic advantage for projects aiming to explore novel chemical space rapidly.

Early-Stage Drug Discovery: Screening and Profiling of Novel Acetophenone Derivatives

Researchers involved in hit-to-lead or lead optimization programs can use 1-(3-Amino-4,5-dimethoxyphenyl)ethanone as a core scaffold for generating a series of derivatives to establish structure-activity relationships (SAR). The compound's pre-calculated physicochemical properties, including a consensus Log P of 1.26 and moderate aqueous solubility of 3.74 mg/mL, provide a baseline for understanding the ADME profile of this chemical series . Its distinct substitution pattern offers a unique steric and electronic environment compared to other isomers, making it a valuable addition to any screening deck.

Chemical Procurement: Ensuring Supply Chain Integrity for Specialized Intermediates

Procurement specialists and sourcing managers in the pharmaceutical and biotech industries should prioritize 1-(3-Amino-4,5-dimethoxyphenyl)ethanone from suppliers that provide detailed Certificates of Analysis (COA) demonstrating a high level of purity (e.g., 97%) and are capable of providing analytical data (e.g., HPLC, NMR) . This is crucial for ensuring batch-to-batch consistency and avoiding costly downstream failures in both analytical and synthetic workflows. For projects involving Tivozanib, verifying the compound's identity as 'Tivozanib Impurity 5' is essential for regulatory compliance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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